n-(2,6-Dimethoxybenzyl)butan-1-amine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C13H21NO2 |
|---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
N-[(2,6-dimethoxyphenyl)methyl]butan-1-amine |
InChI |
InChI=1S/C13H21NO2/c1-4-5-9-14-10-11-12(15-2)7-6-8-13(11)16-3/h6-8,14H,4-5,9-10H2,1-3H3 |
InChI Key |
GGZWMAWJVKPJQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=C(C=CC=C1OC)OC |
Origin of Product |
United States |
Contextualizing Dimethoxybenzyl and Butanamine Motifs in Organic Chemistry
The structure of N-(2,6-Dimethoxybenzyl)butan-1-amine incorporates two key fragments: the 2,6-dimethoxybenzyl group and the butanamine tail. The dimethoxybenzyl group, in its various isomeric forms, is a common feature in a range of organic compounds. The methoxy (B1213986) groups are electron-donating, which influences the reactivity of the aromatic ring. Specifically, the 2,6-disubstitution pattern can introduce steric hindrance that affects the molecule's conformation and reactivity. For instance, the synthesis and characterization of related compounds like 2,6-dimethoxybenzyl bromide have been documented, highlighting the chemical accessibility and stability of this particular arrangement. mdpi.comresearchgate.net
The butanamine moiety is a simple, four-carbon alkyl amine. Butan-1-amine, also known as n-butylamine, is a primary amine that serves as a versatile building block in chemical synthesis. epa.gov Its presence in the target molecule provides a flexible, non-aromatic component and a primary amine functional group, which is a key site for further chemical transformations.
Overview of Primary Amine Derivatives in Chemical Synthesis and Bioactive Scaffolds
Primary amines are a cornerstone of organic synthesis due to their nucleophilic nature. They readily participate in a wide array of chemical reactions, including N-alkylation, acylation, and condensation reactions to form imines and enamines. This reactivity makes them invaluable intermediates in the construction of more complex molecules.
Furthermore, primary amine derivatives are frequently found at the core of bioactive scaffolds. The amine group can form hydrogen bonds and participate in ionic interactions, which are crucial for the binding of a molecule to biological targets such as enzymes and receptors. The incorporation of dimethoxybenzyl moieties into various molecular frameworks has been explored in the development of new therapeutic agents and other functional materials. For example, derivatives of dimethoxybenzylamine have been investigated for their potential applications in medicinal chemistry. sigmaaldrich.com
Rationale for Academic Investigation of N 2,6 Dimethoxybenzyl Butan 1 Amine
Retrosynthetic Analysis of this compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection is at the C-N bond, suggesting two main synthetic routes. This involves breaking the bond between the nitrogen atom and the benzyl (B1604629) group or the nitrogen atom and the butyl group. amazonaws.com
The first approach identifies butan-1-amine and a 2,6-dimethoxybenzyl electrophile, such as 2,6-dimethoxybenzyl bromide, as key precursors. The second approach points to 2,6-dimethoxybenzylamine and a butyl electrophile, like 1-bromobutane, as the starting materials. A further disconnection of 2,6-dimethoxybenzylamine leads back to 2,6-dimethoxybenzaldehyde through reductive amination. This analytical approach allows chemists to devise multiple synthetic pathways and select the most efficient and practical route based on available reagents and reaction conditions.
Classical and Modern Amine Alkylation Approaches
The formation of the crucial C-N bond in this compound is typically achieved through amine alkylation. This can be accomplished using a variety of classical and modern synthetic methods.
Reductive Amination Strategies
Reductive amination is a widely used and efficient method for the synthesis of amines. ias.ac.inresearchgate.net This one-pot reaction involves the condensation of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. ias.ac.in For the synthesis of this compound, this can be achieved by reacting 2,6-dimethoxybenzaldehyde with butan-1-amine in the presence of a suitable reducing agent.
Commonly used reducing agents for this transformation include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3). Catalytic hydrogenation over metal catalysts like palladium on carbon (Pd/C) or Raney nickel is also a viable method. researchgate.net The choice of reducing agent and reaction conditions can be optimized to maximize the yield and purity of the desired secondary amine. The reaction of aromatic aldehydes with aqueous ammonia can lead to the formation of hydrobenzamides, which upon reduction with sodium borohydride can yield a mixture of primary and secondary benzylamines. ias.ac.inresearchgate.net
| Reactants | Reducing Agent | Product | Reference |
| 2,6-Dimethoxybenzaldehyde, Butan-1-amine | Sodium Borohydride | This compound | ias.ac.in |
| Benzaldehyde, Ammonia | Sodium Borohydride | Benzylamine (B48309), Dibenzylamine | ias.ac.inresearchgate.net |
| Aldehydes, Benzylamine | Aquivion-Fe, NaBH4 | Secondary Amines | researchgate.net |
N-Alkylation with Halides and Sulfonates
A traditional and straightforward approach to amine synthesis is the direct N-alkylation of a primary amine with an alkyl halide or sulfonate. researchgate.net In the context of synthesizing this compound, this would involve the reaction of butan-1-amine with 2,6-dimethoxybenzyl bromide or a corresponding sulfonate ester. 2,6-Dimethoxybenzyl bromide can be prepared from 2,6-dimethoxybenzyl alcohol using reagents like phosphorus tribromide. mdpi.com
This SN2 reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Common bases include triethylamine, diisopropylethylamine (Hünig's base), or inorganic bases like potassium carbonate. researchgate.net While effective, this method can sometimes lead to over-alkylation, resulting in the formation of tertiary amines and quaternary ammonium salts as byproducts. Careful control of stoichiometry and reaction conditions is necessary to favor the formation of the desired secondary amine.
| Amine | Alkylating Agent | Base | Product | Reference |
| Butan-1-amine | 2,6-Dimethoxybenzyl Bromide | Triethylamine | This compound | researchgate.net |
| Secondary Amines | Alkyl Halides | Hünig's Base | Tertiary Amines | researchgate.net |
| Aniline | Benzyl Alcohol | Gold Clusters on Al-MIL53 | N-Benzylaniline | d-nb.info |
Palladium-Catalyzed C-N Cross-Coupling Reactions in Amine Synthesis
Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for the synthesis of a wide range of amines. rsc.org While typically used for the formation of aryl amines, modifications of this methodology can be applied to the synthesis of benzylamines. These reactions involve the coupling of an amine with an aryl or benzyl halide or triflate in the presence of a palladium catalyst and a suitable ligand.
For the synthesis of this compound, this could potentially involve the coupling of butan-1-amine with 2,6-dimethoxybenzyl bromide. The choice of palladium precursor, ligand, and base is crucial for the success of these reactions. While highly versatile, the cost of the palladium catalyst and ligands can be a consideration for large-scale synthesis. Recent developments have also explored the kinetic resolution of benzylamines via palladium(II)-catalyzed C-H cross-coupling. chu-lab.orgbohrium.com
Green Chemistry Principles in Synthetic Design
The application of green chemistry principles is becoming increasingly important in chemical synthesis to minimize environmental impact. rsc.orgbenthamdirect.com For the synthesis of this compound, several strategies can be employed to align with these principles. acs.orggctlc.org
One key aspect is the use of catalytic methods, such as reductive amination and palladium-catalyzed cross-coupling, which reduce the generation of stoichiometric waste compared to classical methods. rsc.org The use of more environmentally benign solvents and renewable starting materials is also a central tenet of green chemistry. For instance, exploring biocatalytic methods or using alcohols as alkylating agents in "hydrogen borrowing" or "acceptorless dehydrogenative coupling" reactions represents a greener alternative to the use of alkyl halides. rsc.org These methods often generate water as the only byproduct, significantly improving the atom economy of the process.
Stereoselective Synthesis of this compound and Related Chiral Analogues
The synthesis of enantiomerically pure chiral amines is of great importance, particularly in the pharmaceutical industry. nbinno.com While this compound itself is achiral, the methodologies used for its synthesis can be adapted to produce chiral analogues where either the benzyl or the alkyl group contains a stereocenter.
Derivatization from Precursor Molecules
The construction of the this compound framework is effectively accomplished by leveraging readily available starting materials. The core strategies involve forming the crucial carbon-nitrogen bond between the 2,6-dimethoxybenzyl group and the butyl chain.
Utilization of 2,6-Dimethoxybenzylamine as a Key Intermediate
One of the most direct and widely employed methods for the synthesis of N-substituted amines is reductive amination. organic-chemistry.org In this approach, 2,6-dimethoxybenzaldehyde serves as the precursor to the benzyl component. The reaction proceeds via the formation of an imine intermediate through the condensation of 2,6-dimethoxybenzaldehyde with butan-1-amine. This intermediate is then reduced in situ to yield the final secondary amine, this compound.
A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄) and sodium triacetoxyborohydride [NaB(OAc)₃H] being common choices. The reaction conditions are typically mild, offering good functional group tolerance. While specific studies on the reductive amination of 2,6-dimethoxybenzaldehyde with butan-1-amine are not extensively detailed in the reviewed literature, analogous reactions provide a strong basis for this synthetic route. For instance, the reductive amination of p-methoxybenzaldehyde with n-butylamine has been successfully carried out using cobalt-based catalysts under hydrogen pressure, achieving high yields of the corresponding N-substituted benzylamine. mdpi.comresearchgate.net These conditions suggest that similar catalytic systems could be effectively applied to the synthesis of the target compound.
The general reaction scheme for the reductive amination is as follows:
Scheme 1: Reductive amination of 2,6-dimethoxybenzaldehyde with butan-1-amine.
| Aldehyde | Amine | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| p-Methoxybenzaldehyde | n-Butylamine | Co-containing composite/H₂ | Methanol | 100-150 | 72-96 | mdpi.com, researchgate.net |
| 2,6-Dimethoxybenzaldehyde | Butan-1-amine | NaBH₄ or NaB(OAc)₃H | Methanol or Dichloromethane | Room Temperature | (Predicted High) | Inferred from organic-chemistry.org |
Functionalization of Butan-1-amine Scaffolds
An alternative and equally viable strategy involves the direct N-alkylation of butan-1-amine with a suitable 2,6-dimethoxybenzyl electrophile. A key precursor for this method is 2,6-dimethoxybenzyl bromide, which can be synthesized from 2,6-dimethoxybenzyl alcohol by treatment with phosphorus tribromide (PBr₃) in a solvent like diethyl ether at low temperatures. mdpi.com
Once 2,6-dimethoxybenzyl bromide is obtained, it can be reacted with butan-1-amine to form the desired this compound. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct. The choice of base and solvent is crucial to control the selectivity of the reaction and minimize over-alkylation, which would lead to the formation of a tertiary amine. rsc.orgresearchgate.net
Studies on the selective mono-N-alkylation of primary amines have demonstrated that using the amine hydrobromide salt in conjunction with a controlled addition of a base can effectively prevent the secondary amine product from further reacting. rsc.org This strategy could be applied to the reaction of butan-1-amine with 2,6-dimethoxybenzyl bromide to achieve a high yield of the desired secondary amine.
The general reaction scheme for the N-alkylation is as follows:
Scheme 2: N-alkylation of butan-1-amine with 2,6-dimethoxybenzyl bromide.
| Alkylating Agent | Amine | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2,6-Dimethoxybenzyl bromide | Butan-1-amine | Triethylamine or K₂CO₃ | DMF or Acetonitrile | Room Temperature to 50 | (Predicted Good to High) | Inferred from rsc.org, rsc.org, mdpi.com |
| Benzyl bromide | Octylamine | Triethylamine | DMF | 20-25 | High | rsc.org |
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical methods are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry for its balance of accuracy and computational cost.
A DFT study of this compound would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms—the one with the lowest potential energy. The calculation would yield key structural parameters. For instance, a hypothetical output for the optimized geometry might look like the data presented in Table 1.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-31G Level)* This table is for illustrative purposes and does not represent experimentally validated data.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | C-N (amine) | 1.47 Å |
| C-O (methoxy) | 1.36 Å | |
| C-C (aromatic) | 1.40 Å | |
| Bond Angles | C-N-C | 112.5° |
| C-O-C | 118.0° | |
| Dihedral Angle | C-C-N-C | 178.5° |
From this optimized structure, further calculations would determine thermodynamic properties such as the total energy, enthalpy, and Gibbs free energy, which are crucial for predicting the molecule's stability.
Frontier Molecular Orbital (FMO) theory is fundamental to predicting a molecule's chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. An FMO analysis would map the distribution of these orbitals across the this compound structure, revealing the most probable sites for nucleophilic and electrophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Properties This table is for illustrative purposes and does not represent experimentally validated data.
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is invaluable for understanding intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic reactions. The map uses a color scale to denote different regions of electrostatic potential:
Red: Electron-rich regions (negative potential), typically associated with lone pairs on electronegative atoms like oxygen or nitrogen. These are sites prone to electrophilic attack.
Blue: Electron-poor regions (positive potential), often found around hydrogen atoms bonded to electronegative atoms. These are sites susceptible to nucleophilic attack.
Green: Neutral regions (zero potential).
For this compound, an MEP map would likely show negative potential (red) around the nitrogen of the amine group and the oxygens of the methoxy (B1213986) groups, highlighting these as key sites for hydrogen bond acceptance. Positive potential (blue) would be expected around the amine hydrogen.
Molecular Dynamics Simulations for Conformational Analysis
While DFT provides a static, lowest-energy picture, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. An MD simulation of this compound would provide insights into its conformational flexibility. It would reveal how the butyl chain and benzyl group move and rotate relative to each other in a simulated environment (e.g., in water or a lipid bilayer), identifying the most populated and energetically favorable conformations.
In Silico Prediction of Potential Binding Interactions
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein. This method is central to drug discovery and chemical biology.
The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the strength of the interaction (binding affinity). A docking study would identify key intermolecular interactions, such as:
Hydrogen bonds: Likely involving the amine nitrogen and methoxy oxygens.
Hydrophobic interactions: Involving the butyl chain and the benzene (B151609) ring.
Pi-stacking: Possible interactions involving the aromatic ring.
Such a study could screen the compound against various protein targets to generate hypotheses about its potential biological activity.
QSAR (Quantitative Structure-Activity Relationship) Modeling of Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.
A QSAR study involving this compound would require a dataset of structurally similar analogues with measured biological activity against a specific target. Molecular descriptors (numerical representations of chemical properties) would be calculated for each analogue. These descriptors could include physicochemical properties (e.g., logP, molecular weight) or electronic properties (e.g., HOMO/LUMO energies). Statistical methods are then used to build a mathematical model that correlates these descriptors with activity. This model can then be used to predict the activity of new, untested analogues and guide the design of more potent or selective compounds.
Descriptor Calculation and Selection
The foundation of any QSAR/QSPR study lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. For this compound, a wide array of descriptors can be computed to create a comprehensive molecular profile. These descriptors are broadly categorized into several classes:
Constitutional Descriptors (1D): These are the simplest descriptors, derived directly from the molecular formula. They include molecular weight, atom counts, bond counts, and molecular formula.
Topological Descriptors (2D): These descriptors quantify molecular shape, size, and branching based on the two-dimensional representation of the molecule. Examples include connectivity indices (e.g., Kier & Hall indices) and shape indices.
Geometrical Descriptors (3D): Derived from the three-dimensional coordinates of the atoms, these descriptors provide information about the molecule's spatial arrangement. Examples include molecular surface area, volume, and moments of inertia.
Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide insights into the electronic properties of the molecule. ucsb.edu Key quantum-chemical descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. biolscigroup.us
For a molecule like this compound, a hypothetical set of calculated descriptors might look as follows:
| Descriptor Class | Descriptor Name | Hypothetical Value | Description |
|---|---|---|---|
| Constitutional | Molecular Weight | 209.29 g/mol | The sum of the atomic weights of all atoms in the molecule. |
| Topological | Chi1v Index | 5.87 | A connectivity index reflecting molecular branching. |
| Geometrical | Molecular Surface Area | 235.4 Ų | The total surface area of the molecule. |
| Quantum-Chemical | HOMO Energy | -8.5 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. |
| Quantum-Chemical | LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |
| Quantum-Chemical | Dipole Moment | 2.1 D | A measure of the polarity of the molecule. |
Once a large number of descriptors are calculated, the next crucial step is descriptor selection. This is necessary to identify the most relevant descriptors that correlate with the property of interest and to avoid overfitting in subsequent modeling. kg.ac.rs Various methods are employed for descriptor selection, including:
Stepwise Regression: A sequential method where descriptors are added or removed from the model one at a time based on their statistical significance.
Genetic Algorithms: An optimization technique inspired by natural selection, which evolves a population of descriptor subsets to find the optimal combination.
Least Absolute Shrinkage and Selection Operator (LASSO): A regression method that performs both variable selection and regularization to enhance the prediction accuracy and interpretability of the statistical model.
The goal of descriptor selection is to arrive at a smaller, more manageable set of descriptors that capture the most critical molecular features for the property being modeled.
Statistical Modeling Approaches (e.g., MLR, ANN)
With a refined set of descriptors, statistical models can be developed to establish a mathematical relationship between the molecular structure and a particular activity or property. Two commonly used approaches are Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN).
Multiple Linear Regression (MLR)
MLR is a statistical technique that uses several explanatory variables (descriptors) to predict the outcome of a response variable (e.g., biological activity). nih.gov The model takes the form of a linear equation:
Y = b₀ + b₁X₁ + b₂X₂ + ... + bₙXₙ
where Y is the dependent variable, X₁, X₂, ..., Xₙ are the independent variables (descriptors), and b₀, b₁, b₂, ..., bₙ are the regression coefficients.
An example of a hypothetical MLR model for predicting a property of this compound and related compounds could be:
Predicted Activity = 0.5 * (HOMO Energy) - 0.2 * (Molecular Surface Area) + 1.5 * (Chi1v Index) + 5.3
The performance of an MLR model is evaluated using statistical metrics such as the coefficient of determination (R²), which indicates the proportion of the variance in the dependent variable that is predictable from the independent variables. mdpi.com
Artificial Neural Networks (ANN)
ANNs are computational models inspired by the structure and function of biological neural networks. scilit.com They are capable of modeling complex, non-linear relationships between input and output variables. An ANN consists of interconnected nodes (neurons) organized in layers: an input layer, one or more hidden layers, and an output layer.
For a QSAR study of this compound, the input layer would receive the selected molecular descriptors. These inputs are then processed through the hidden layers, where they are multiplied by weights and passed through an activation function. The output layer then produces the predicted activity or property.
The table below illustrates a hypothetical comparison of the predictive performance of MLR and ANN models for a set of compounds including this compound.
| Compound | Experimental Activity | Predicted Activity (MLR) | Predicted Activity (ANN) |
|---|---|---|---|
| This compound | 5.8 | 5.6 | 5.7 |
| Analogue 1 | 6.2 | 6.0 | 6.1 |
| Analogue 2 | 5.5 | 5.3 | 5.4 |
| Analogue 3 | 6.5 | 6.3 | 6.4 |
ANN models often provide higher predictive accuracy for complex datasets compared to MLR, especially when non-linear relationships are present. mdpi.com However, MLR models are generally easier to interpret, as the regression coefficients provide a clear indication of the influence of each descriptor on the predicted property. researchgate.net
An in-depth examination of the chemical reactivity and transformational pathways of this compound reveals a versatile reactivity profile, influenced by the interplay of its secondary amine functionality and the electron-rich aromatic ring. This article delineates the specific reactions occurring at the amine group and those involving the dimethoxy-substituted benzene ring, providing a comprehensive overview of its chemical behavior.
Exploration of Biological Interactions and Mechanistic Hypotheses Non Clinical Focus
Structure-Activity Relationship (SAR) Studies for Related Dimethoxybenzyl Amine Scaffolds
Structure-Activity Relationship (SAR) studies are crucial for understanding how a molecule's chemical structure influences its biological activity. For dimethoxybenzyl amine scaffolds, research has identified key structural features that dictate their interaction with biological targets.
Modifications to both the dimethoxy-substituted phenyl ring and the amine side chain have been shown to significantly alter biological effects. For instance, in a series of substituted benzyloxy-benzylamine inhibitors of the acetyltransferase Eis from Mycobacterium tuberculosis, the specific substitution patterns on the benzyl (B1604629) rings were critical for inhibitory potency. nih.gov Similarly, studies on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as inhibitors of the enzyme 12-lipoxygenase revealed that substitutions on the benzylamine (B48309) portion were key to achieving high potency and selectivity. nih.govdocumentsdelivered.com
In the context of receptor interactions, research on 2,5-dimethoxyphenethylamine derivatives showed that extending the 4-alkoxy group generally increased binding affinities at serotonin (B10506) 5-HT2A and 5-HT2C receptors. frontiersin.org Furthermore, the nature of substituents on the phenyl ring of 2,5-dimethoxyphenethylamine derivatives can determine whether the compound acts as an agonist or an antagonist at serotonin 5-HT2 receptor sites; small lipophilic groups at the 4-position tend to favor psychedelic agonist effects, while bulky substituents can lead to antagonist behavior. nih.gov Another study on aryl benzylamines as inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) found that incorporating a hydrophobic group on the amine linker could be beneficial for inhibitory activity. nih.gov
These findings highlight that the positioning of methoxy (B1213986) groups, the presence of other substituents on the aromatic ring, and the nature of the alkyl or aryl group attached to the amine are all critical determinants of the biological activity profile for this class of compounds.
| Scaffold Class | Structural Modification | Impact on Biological Activity | Reference |
|---|---|---|---|
| 2,5-Dimethoxyphenethylamines | Extension of 4-alkoxy group | Generally increased binding affinity at 5-HT2A and 5-HT2C receptors. | frontiersin.org |
| 2,5-Dimethoxyphenethylamines | Bulky lipophilic substituent at 4-position | Tendency to display antagonist behavior at 5-HT2 receptors. | nih.gov |
| 4-((2-hydroxy-3-methoxybenzyl)amino) benzenesulfonamides | Optimization of benzylamine scaffold | Led to potent and selective inhibitors of 12-lipoxygenase. | nih.gov |
| Aryl Benzylamines | Incorporation of a hydrophobic group on the amine linker | Predicted to increase inhibitory activity against 17β-HSD3. | nih.gov |
Investigation of Molecular Targets and Binding Modes (Conceptual)
Based on the activities of related compounds, the n-(2,6-Dimethoxybenzyl)butan-1-amine scaffold could conceptually interact with a range of molecular targets, including enzymes and receptors.
The benzylamine scaffold, particularly with methoxy substitutions, is present in numerous potent and selective enzyme inhibitors. Various in vitro studies have demonstrated the potential of these structures to inhibit a wide array of enzymes.
Acetyltransferases : A structure-activity relationship study of 38 substituted benzyloxy-benzylamine compounds identified potent inhibitors of Mycobacterium tuberculosis acetyltransferase Eis, with some compounds displaying IC50 values around 1 µM. nih.gov
Lipoxygenases : Derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide have been identified as potent and selective inhibitors of human platelet-type 12-lipoxygenase (12-LOX), an enzyme involved in inflammatory signaling. nih.govdocumentsdelivered.com
Aldose Reductase : N-benzyl-4-methoxyaniline derivatives have been synthesized and shown to inhibit aldose reductase, with the most active compound having an IC50 value of 2.83 µM. nih.gov
Monoamine Oxidase B (MAO-B) : Benzylamine-sulfonamide derivatives have been investigated as selective inhibitors of human monoamine oxidase B (hMAO-B), a key enzyme in neurotransmitter metabolism. researchgate.net The most potent compounds exhibited IC50 values as low as 0.041 µM. researchgate.net
17β-Hydroxysteroid Dehydrogenase (17β-HSD) : Substituted aryl benzylamines have been developed as potent and selective inhibitors of 17β-HSD type 3, an enzyme critical for testosterone (B1683101) synthesis. nih.gov The most active enantiomer identified had an IC50 of 370 nM. nih.gov
Other Enzymes : Methoxy-substituted benzoin (B196080) and benzil (B1666583) derivatives have shown inhibitory activity against various enzymes, including α-amylase, α-glucosidase, tyrosinase, and cholinesterases (AChE and BChE). acgpubs.org
| Enzyme Target | Scaffold Class | Reported Potency (IC50) | Reference |
|---|---|---|---|
| Acetyltransferase Eis (Mtb) | Substituted benzyloxy-benzylamines | ~ 1 µM | nih.gov |
| 12-Lipoxygenase (12-LOX) | 4-((2-hydroxy-3-methoxybenzyl)amino) benzenesulfonamides | nM potency | nih.gov |
| Aldose Reductase (AR) | N-Benzyl-4-methoxyaniline derivatives | 2.83 µM (most active) | nih.gov |
| Monoamine Oxidase B (MAO-B) | Benzylamine-sulfonamide derivatives | 0.041 µM (most active) | researchgate.net |
| 17β-Hydroxysteroid Dehydrogenase Type 3 | Substituted aryl benzylamines | 370 nM (S-enantiomer) | nih.gov |
| α-Glucosidase | Methoxy benzil derivatives | Activity similar to standard | acgpubs.org |
Dimethoxy-substituted amine scaffolds, particularly phenethylamines, are well-known for their interactions with various monoamine receptors. In vitro binding and activation assays using transfected cell lines have elucidated these interactions.
Studies on 2,5-dimethoxyphenethylamine and 2,5-dimethoxyamphetamine (B1679032) derivatives show moderate to high binding affinities for the serotonin 5-HT2A receptor, with preference over the 5-HT1A and 5-HT2C receptors. frontiersin.org Many of these compounds act as partial or full agonists at 5-HT2A and 5-HT2B receptors. frontiersin.org For example, various 4'-aryl substituted 2,5-dimethoxyphenethylamine (2C-BI) derivatives were found to potently bind to human serotonergic and adrenergic receptors, with some activating 5-HT2A and 5-HT2B receptors at submicromolar concentrations. nih.gov These interactions with serotonin receptors are considered the primary mechanism for the psychedelic effects of many substituted phenethylamines. nih.gov
Additionally, these phenethylamine (B48288) derivatives bind to the trace amine-associated receptor 1 (TAAR1), often more strongly than their amphetamine counterparts. frontiersin.org The diverse pharmacological profiles indicate that the specific substitution pattern on the dimethoxybenzyl amine core can fine-tune its affinity and efficacy at a range of receptor targets. nih.gov
Biochemical Pathway Modulation (Theoretical and In Vitro)
Based on the observed enzyme and receptor targets of related compounds, it is theoretically plausible that a molecule like this compound could modulate several biochemical pathways.
Neurotransmitter Signaling : Inhibition of enzymes like MAO-B would lead to altered metabolism of neurotransmitters such as dopamine (B1211576), potentially impacting dopaminergic signaling pathways. researchgate.net Interaction with serotonin receptors (e.g., 5-HT2A) would directly modulate serotonergic pathways, which are central to numerous neurological processes. frontiersin.orgnih.gov The disruption of receptor complexes, such as the dopamine D1-D2 receptor heteromer, can lead to a loss of specific signaling cascades, like G-protein-mediated calcium signaling. nih.gov
Inflammatory Pathways : Inhibition of 12-lipoxygenase would interfere with the biosynthesis of hydroxyeicosatetraenoic acids (HETEs), which are bioactive lipid signaling molecules involved in inflammation and platelet aggregation. nih.govdocumentsdelivered.com
Steroidogenesis : By inhibiting 17β-HSD3, related compounds can block the final step in the synthesis of testosterone, thereby modulating androgen-dependent pathways. nih.gov
Antimicrobial Activity Studies (In Vitro Methodologies)
Various benzylamine derivatives containing methoxy groups have been evaluated for their antimicrobial properties using in vitro assays.
In vitro antimicrobial activity is typically assessed using methods such as agar (B569324) well/disk diffusion assays and broth microdilution to determine the minimum inhibitory concentration (MIC).
Several studies have demonstrated the antimicrobial potential of related scaffolds:
N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives were screened against Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa, etc.) bacteria, as well as the fungus C. albicans. nih.gov Some compounds showed promising and broad inhibitory activities. nih.gov
Fatty acid amides of 4-methoxybenzylamine (B45378) have been tested against E. Coli, A. tumefaciens, Alternaria, and Rhizopus, with some derivatives showing powerful antifungal and antibacterial effects. nih.gov
Thieno[2,3-d]pyrimidine derivatives featuring an N-benzyl group with methoxy substituents showed good activity against strains of S. aureus and B. subtilis. nuph.edu.uaresearchgate.net
Other research has highlighted the antibacterial activity of 2,4-diamino-5-benzylpyrimidines with dimethoxy substitutions against anaerobic organisms like Bacteroides species. drugbank.com
| Scaffold Class | Test Organisms | Methodology | Observed Activity | Reference |
|---|---|---|---|---|
| N'-benzylidene-3,4-dimethoxybenzohydrazides | S. aureus, E. coli, P. aeruginosa, C. albicans | Agar well diffusion, MIC | Promising antibacterial and antifungal activity. | nih.gov |
| 2,4-diamino-5-(3,4-dimethoxy-5-alkenyl)pyrimidines | Anaerobic bacteria (Bacteroides), N. gonorrhoeae, S. aureus | In vitro assays | High broad-spectrum antibacterial activity. | drugbank.com |
| Fatty acid-N-(4-methoxybenzyl)alkenamides | E. Coli, A. tumefaciens, Alternaria, Rhizopus | Disc diffusion, MIC | Powerful antifungal and antibacterial activity for some derivatives. | nih.gov |
| N-(benzyl)-thieno[2,3-d]pyrimidines | S. aureus, B. subtilis, P. aeruginosa | MIC determination | Good activity against S. aureus and B. subtilis. | nuph.edu.uaresearchgate.net |
Resistance Mechanisms (Theoretical)
There is currently no available research or theoretical modeling that discusses potential resistance mechanisms to this compound in any biological system. Scientific exploration into how cells or microorganisms might develop resistance to this compound, whether through target protein mutation, enzymatic degradation, or efflux pump mechanisms, has not been reported.
Anti-inflammatory and Immunomodulatory Research (In Vitro Methodologies)
A review of scientific databases reveals a lack of in vitro studies investigating the anti-inflammatory and immunomodulatory properties of this compound. Standard assays to determine effects on cytokine production (e.g., TNF-α, IL-6, IL-10), nitric oxide synthase (NOS) activity, or pathways such as NF-κB in cell lines like macrophages or lymphocytes have not been published for this compound. Consequently, its potential to modulate immune responses remains unknown.
Anticonvulsant Activity Exploration (In Vitro Models)
Similarly, there is no published research on the in vitro anticonvulsant activity of this compound. Studies utilizing in vitro models of epilepsy and seizure, such as patch-clamp analysis of ion channel activity (e.g., sodium or calcium channels) in cultured neurons or analysis of neurotransmitter release and uptake, have not been conducted or reported for this specific chemical entity. Therefore, its potential efficacy and mechanism of action as an anticonvulsant are entirely speculative at this time.
Potential Applications in Materials Science and Catalysis
Role as Ligands in Coordination Chemistry and Catalysis
The nitrogen atom in n-(2,6-Dimethoxybenzyl)butan-1-amine possesses a lone pair of electrons, making it a potential ligand for coordination to metal centers. The presence of the 2,6-dimethoxybenzyl group introduces significant steric bulk around the nitrogen donor atom. This steric hindrance could influence the coordination geometry and the number of ligands that can bind to a metal center, potentially leading to the formation of complexes with unusual coordination numbers or geometries. numberanalytics.com Such sterically demanding ligands can play a crucial role in catalysis by creating a specific microenvironment around the metal's active site, which can enhance selectivity in catalytic reactions. mdpi.com
In principle, metal complexes of this compound could be investigated for various catalytic applications, such as hydrogenation, oxidation, or carbon-carbon bond-forming reactions. nih.govresearchgate.net The electronic properties of the ligand, influenced by the electron-donating methoxy (B1213986) groups on the benzyl (B1604629) ring, would also modulate the reactivity of the metal center. However, there are currently no specific reports of the synthesis, characterization, or catalytic activity of any metal complexes involving this compound. A study on 2,6-disubstituted benzylamine (B48309) derivatives as inhibitors of copper amine oxidases exists, but this is related to their biological activity rather than their use as ligands in synthetic catalysis. nih.gov
Incorporation into Polymeric Materials
Primary or secondary amines are often used as monomers or modifying agents in the synthesis of polymeric materials. For instance, the amine functionality can be incorporated into polymer backbones through reactions like polycondensation or used as a pendant group to impart specific properties to the material. Theoretically, this compound could be used in polymer science. For example, it could potentially be reacted with appropriate comonomers to form polyamides or polyimines. The bulky 2,6-dimethoxybenzyl group would likely influence the physical properties of the resulting polymer, such as its glass transition temperature, solubility, and mechanical strength.
A related compound, 2,6-dimethoxybenzyl bromide, has been noted to decompose into a dark purple polymeric material, suggesting that the 2,6-dimethoxybenzyl moiety can be involved in polymerization under certain conditions, although the structure of this material was not characterized. mdpi.com However, a direct and controlled polymerization involving this compound as a monomer has not been described in the literature.
Self-Assembly and Supramolecular Chemistry Applications
The structural features of this compound, including the aromatic ring and the amine group capable of hydrogen bonding, suggest its potential for use in supramolecular chemistry. Molecules with such functionalities can engage in non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces, leading to the formation of ordered self-assembled structures.
For example, N,N-bis(2-hydroxy-benzyl)alkylamines have been studied as models for polybenzoxazines, forming dimeric assemblies through hydrogen bonding, which can then coordinate with metal ions. researchgate.net While this demonstrates the principle of self-assembly in related benzylamine structures, there are no specific studies on the self-assembly or supramolecular chemistry of this compound itself. The interplay of the flexible butyl chain and the rigid, sterically hindered dimethoxybenzyl group could, in theory, lead to interesting and complex supramolecular architectures.
Advanced Spectroscopic and Analytical Research Methodologies
High-Resolution Mass Spectrometry for Structural Elucidation of Reaction Products
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of N-(2,6-Dimethoxybenzyl)butan-1-amine and its derivatives. Unlike standard mass spectrometry, HRMS provides mass measurements with high accuracy and resolution, enabling the calculation of a unique elemental formula for the molecular ion and its fragments. This capability is critical for distinguishing between compounds with the same nominal mass but different atomic compositions.
In the analysis of this compound, HRMS can confirm its molecular formula, C13H21NO2. Furthermore, the fragmentation patterns observed in the mass spectrum provide significant structural information. Key fragmentation pathways for related N-benzyl amine compounds typically involve cleavage at the C-N bonds. For this compound, characteristic fragments would likely include the tropylium-like 2,6-dimethoxybenzyl cation (m/z 151), resulting from the cleavage of the bond between the benzylic carbon and the nitrogen atom. mdpi.com Analysis of reaction products by HRMS allows for the precise identification of byproducts or degradation compounds, ensuring a complete understanding of the reaction mechanism. nih.gov
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Fragment Ion | Proposed Structure | Calculated m/z |
| [M+H]+ | C13H22NO2+ | 224.1645 |
| [M-C4H9]+ | C9H10O2+ | 151.0703 |
| [C4H10N]+ | C4H10N+ | 72.0808 |
Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) for Detailed Structural and Conformational Analysis
While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides fundamental structural information, advanced NMR techniques offer deeper insights into the complex structure and conformation of this compound.
Two-dimensional (2D) NMR experiments are essential for assigning all proton and carbon signals unambiguously, especially in cases of signal overlap. ipb.pt
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, which would be used to confirm the connectivity within the butyl chain and the aromatic ring protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, providing crucial information about the connectivity between different fragments of the molecule, such as the link between the benzylic protons and the quaternary aromatic carbons.
Solid-State NMR (ssNMR) is a powerful, non-destructive technique for analyzing the compound in its solid, crystalline, or amorphous form. mdpi.com It provides information about the molecular conformation and packing in the solid state, which can differ significantly from the solution state. For this compound, ssNMR could be used to study polymorphism and to understand intermolecular interactions, such as hydrogen bonding, within the crystal lattice. mdpi.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state.
For this compound, a successful crystallographic analysis would reveal:
The exact spatial arrangement of the 2,6-dimethoxybenzyl and butyl groups.
The conformation of the butyl chain (e.g., all-trans or gauche).
The orientation of the methoxy (B1213986) groups relative to the benzene (B151609) ring.
The details of intermolecular interactions, such as hydrogen bonds involving the amine group, which dictate the crystal packing.
While no public crystal structure for this compound is currently available, data from similar structures, such as N,N′-bis(3-nitrobenzylidene)butane-1,4-diamine, demonstrate the level of detail that can be obtained, including symmetry operations and unit cell dimensions. researchgate.net
Table 2: Information Obtainable from a Hypothetical X-ray Crystallography Study
| Parameter | Information Provided |
| Unit Cell Dimensions | Size and shape of the repeating crystal unit. |
| Space Group | Symmetry of the crystal lattice. |
| Atomic Coordinates | Precise 3D position of every atom. |
| Bond Lengths & Angles | Geometric details of the molecular structure. |
| Intermolecular Contacts | Identification of hydrogen bonds and other non-covalent interactions. |
Chromatographic Methods for Purity and Reaction Monitoring (e.g., GC-MS, HPLC)
Chromatographic techniques are fundamental for separating this compound from starting materials, reagents, and byproducts, thereby enabling both reaction monitoring and final product purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): This method is well-suited for the analysis of volatile and thermally stable compounds like many amines. vt.edu The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The coupled mass spectrometer then fragments and detects the eluted components, allowing for their identification and quantification. researchgate.net Derivatization may sometimes be employed to improve the chromatographic properties of amines. vt.edu
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate compounds in a liquid mobile phase based on their affinity for a solid stationary phase. helsinki.fi It is particularly useful for less volatile or thermally sensitive compounds. Different HPLC modes, such as reversed-phase or normal-phase, can be employed. Coupling HPLC with a detector like a UV-Vis spectrophotometer or a mass spectrometer (LC-MS) allows for the detection and quantification of the target compound and any impurities. gassnova.nolcms.cz This method is ideal for monitoring the progress of a synthesis reaction by analyzing aliquots of the reaction mixture over time.
Table 3: General Parameters for Chromatographic Analysis of Amines
| Method | Typical Column | Mobile Phase / Carrier Gas | Detection | Application |
| GC-MS | Phenyl-methylpolysiloxane | Helium | Mass Spectrometry (MS) | Purity assessment, identification of volatile byproducts. |
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water with formic acid | UV, Mass Spectrometry (MS) | Reaction monitoring, purity analysis, quantification. |
Future Research Directions and Translational Perspectives
Design of Novel Analogues with Tuned Reactivity or Selectivity
The rational design of analogues of N-(2,6-Dimethoxybenzyl)butan-1-amine is a promising avenue for modulating its physicochemical properties and biological activity. Future research should systematically explore modifications of both the aromatic ring and the N-alkyl substituent to fine-tune its reactivity and selectivity towards specific biological targets.
Systematic modifications to the core structure of this compound can be guided by established principles of medicinal chemistry to optimize its pharmacological profile. Structure-activity relationship (SAR) studies on related N-benzyl phenethylamines have demonstrated that substitutions on the benzyl (B1604629) moiety can dramatically influence receptor binding affinity and functional activity. For instance, the introduction of methoxy (B1213986) groups, as seen in N-(2-methoxy)benzyl substitution of phenethylamines, has been shown to significantly enhance both binding affinity and functional activity at serotonin (B10506) receptors.
Further research could explore the following modifications:
Aromatic Ring Substitution: The 2,6-dimethoxy substitution pattern on the benzyl ring is a key feature. The impact of altering the position and nature of these substituents should be investigated. For example, shifting the methoxy groups to other positions (e.g., 2,4- or 3,4-) or replacing them with other electron-donating or electron-withdrawing groups could profoundly affect the molecule's electronic properties and its interactions with biological targets.
N-Alkyl Chain Variation: The n-butyl group contributes to the lipophilicity of the molecule. Varying the length and branching of this alkyl chain would allow for the systematic tuning of lipophilicity, which is a critical parameter for membrane permeability and target engagement. Introducing cyclic or unsaturated moieties into the alkyl chain could also impose conformational constraints, potentially leading to increased selectivity for specific receptor subtypes.
Bioisosteric Replacement: The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, can be a powerful tool. For this compound, bioisosteric replacement of the methoxy groups with other functionalities like hydroxyl, fluoro, or small alkyl groups could modulate its metabolic stability and hydrogen bonding capacity. Similarly, the amine group itself could be replaced with other linkers to explore different chemical spaces.
These designed analogues would then be subjected to a battery of in vitro and in silico evaluations to assess their reactivity, selectivity, and potential for therapeutic application.
Multi-Targeting Approaches in Biological Systems
The complexity of many diseases, such as neurodegenerative disorders and cancer, has spurred interest in the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate multiple biological pathways. The N-benzylamine scaffold is a privileged structure in the design of such agents, particularly in the context of Alzheimer's disease.
Future research on this compound should explore its potential as a core structure for the development of MTDLs. This could involve:
Hybrid Molecule Design: The butan-1-amine portion of the molecule can be functionalized to incorporate pharmacophores known to interact with other relevant biological targets. For example, in the context of Alzheimer's disease, this could involve linking the N-(2,6-dimethoxybenzyl) moiety to a fragment known to inhibit acetylcholinesterase (AChE) or beta-secretase-1 (BACE-1). This approach has been successfully employed with N-benzylpiperidine analogues.
Fragment-Based Drug Discovery: A fragment-based approach could be used to identify small molecular fragments that bind to different targets of interest. These fragments could then be linked to the this compound scaffold to create novel MTDLs.
In Silico Screening and Design: Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict the binding of this compound and its derivatives to multiple targets. This can help to prioritize the synthesis of compounds with the highest potential for multi-target activity.
The development of MTDLs based on this scaffold could lead to more effective therapies for complex diseases by addressing their multifactorial nature.
Development of Sustainable Synthetic Routes
The principles of green chemistry are increasingly important in pharmaceutical development. Future research should focus on developing sustainable and efficient synthetic routes to this compound and its analogues. Traditional methods for amine synthesis often involve harsh reagents and generate significant waste.
More sustainable approaches that could be explored include:
Catalytic N-Alkylation: The use of "borrowing hydrogen" or "hydrogen autotransfer" methodologies, which employ catalysts to facilitate the N-alkylation of amines with alcohols, represents a green alternative to traditional methods. researchgate.netacs.org This approach generates water as the only byproduct. researchgate.net Research into suitable catalysts, such as those based on non-precious metals like nickel, could lead to highly efficient and sustainable syntheses. researchgate.netacs.org
Biocatalysis: The use of enzymes, such as imine reductases (IREDs) and transaminases, offers a highly selective and environmentally friendly route to chiral amines. nih.govlifechemicals.com Biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, can further enhance the efficiency of the synthesis. nih.gov
Photocatalysis: Photocatalytic methods for the N-alkylation of amines with alcohols can often be performed at room temperature, reducing the energy consumption of the synthesis. enamine.net The development of novel photocatalytic systems could provide a mild and sustainable route to the target compound and its derivatives. enamine.net
The adoption of these green synthetic methodologies would not only reduce the environmental impact of producing this compound but also align with the growing demand for sustainable practices in the pharmaceutical industry.
High-Throughput Screening of Derived Libraries (Conceptual)
To accelerate the discovery of new biological activities for derivatives of this compound, the development and screening of a chemical library based on this scaffold is a logical next step. High-throughput screening (HTS) allows for the rapid evaluation of thousands of compounds against a variety of biological targets.
A conceptual framework for this approach would involve:
Combinatorial Synthesis: A library of analogues could be synthesized using combinatorial chemistry techniques. This would involve systematically varying the substituents on the aromatic ring and the N-alkyl chain, as described in section 8.1. The use of automated synthesis platforms would facilitate the rapid generation of a large and diverse library of compounds.
Assay Development: A panel of HTS assays would need to be developed to screen the library for a range of biological activities. These could include receptor binding assays, enzyme inhibition assays, and cell-based assays to assess effects on signaling pathways or cell viability. nih.govnih.gov
Screening and Hit Identification: The compound library would then be screened using the developed assays. Hits, or compounds that show activity in a particular assay, would be identified and prioritized for further investigation. This would involve confirming their activity, determining their potency and selectivity, and elucidating their mechanism of action.
Q & A
Q. What are the established synthetic routes for n-(2,6-Dimethoxybenzyl)butan-1-amine?
The synthesis typically involves alkylation of 2,6-dimethoxybenzyl bromide with butan-1-amine. A common method includes:
- Step 1: Bromination of 2,6-dimethoxybenzyl alcohol using HBr or PBr₃ to generate 2,6-dimethoxybenzyl bromide .
- Step 2: Reaction of the benzyl bromide with butan-1-amine in a polar solvent (e.g., ethanol or DMF) under basic conditions (e.g., K₂CO₃ or NaH) to facilitate nucleophilic substitution .
- Purification: Column chromatography or recrystallization to isolate the product. Key characterization involves ¹H/¹³C NMR (to confirm methoxy and benzyl groups) and mass spectrometry (to verify molecular ion peaks) .
Q. How is the purity and structural identity of n-(2,6-Dimethoxybenzyl)butan-1-amine confirmed?
- Analytical Techniques:
- NMR Spectroscopy: ¹H NMR should show peaks for aromatic protons (δ 6.5–7.0 ppm, integrating for 3H), methoxy groups (δ ~3.8 ppm, 6H), and aliphatic chains (δ 1.2–2.7 ppm) .
- Mass Spectrometry (MS): Molecular ion [M+H]⁺ at m/z 253.3 (C₁₃H₂₁NO₂) with fragmentation patterns matching the benzyl and butanamine moieties .
- Infrared (IR) Spectroscopy: Stretching vibrations for C-O (methoxy, ~1250 cm⁻¹) and N-H (amine, ~3300 cm⁻¹) .
Q. What are the stability considerations for this compound under laboratory conditions?
- Storage: Store at -20°C in airtight, light-protected containers to prevent degradation via oxidation or hydrolysis .
- Stability Tests: Monitor via periodic HPLC or TLC analysis. Degradation products (e.g., oxidized benzyl derivatives) can be identified using LC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data between synthetic batches?
- Case Example: Discrepancies in ¹H NMR aromatic proton splitting may arise from residual solvents or stereochemical impurities.
- Methodology:
2D NMR Techniques: Use HSQC and HMBC to confirm proton-carbon correlations and connectivity .
Crystallography: Single-crystal X-ray diffraction (if crystallizable) to resolve structural ambiguities .
Comparative Analysis: Cross-reference with published data for structurally similar compounds (e.g., 2,6-dimethoxybenzyl derivatives) .
Q. What strategies optimize the yield of n-(2,6-Dimethoxybenzyl)butan-1-amine in scaled-up syntheses?
- Reaction Optimization:
- Solvent Choice: Use DMF or THF to enhance solubility of the benzyl bromide intermediate .
- Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation .
- Temperature Control: Maintain 50–60°C to balance reaction rate and byproduct formation .
- Yield Data:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Room temperature | 45 | 85 |
| 60°C + Catalyst | 78 | 92 |
| Data adapted from analogous benzylamine syntheses . |
Q. How do structural modifications (e.g., methoxy positioning) affect biological activity?
- Structure-Activity Relationship (SAR) Insights:
- 2,6-Dimethoxy vs. 2,4-Dimethoxy: The 2,6-substitution pattern enhances steric hindrance, potentially increasing receptor-binding selectivity .
- Butanamine Chain Length: Longer chains (e.g., pentyl) may improve lipid solubility and membrane permeability .
- Testing Framework:
In Vitro Assays: Compare binding affinity to targets (e.g., GPCRs) using radioligand displacement .
Computational Modeling: Docking studies (e.g., AutoDock Vina) to predict interactions with active sites .
Q. What methodologies are used to study interactions between this compound and biomolecules?
- Techniques:
- Surface Plasmon Resonance (SPR): Quantify binding kinetics (ka/kd) with immobilized receptors .
- Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .
- Fluorescence Spectroscopy: Monitor conformational changes in enzymes (e.g., tryptophan quenching) .
- Case Study: Interaction with cytochrome P450 enzymes can be assessed via UV-Vis spectral shifts during substrate binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
